N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
The compound “2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide” is a complex organic molecule. It contains a bromophenyl group, a piperidinylsulfonyl group, and a thienyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The bromophenyl group would likely contribute to the aromaticity of the molecule, while the piperidinylsulfonyl and thienyl groups could introduce additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine in the bromophenyl group could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point .Scientific Research Applications
Asymmetric Synthesis
A study explored the asymmetric synthesis of enantiomerically pure 3-substituted piperidines from lactam derivatives via bromo derivatives, highlighting a method that could potentially be applied to the synthesis of related compounds like "2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide" for creating optically pure derivatives with potential therapeutic applications (Micouin et al., 1994).
Biological Activity
Research into N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has demonstrated promising biological activities. These derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications of similar compounds in developing treatments for diseases where these enzymes play a critical role, suggesting that "2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide" could serve as a precursor or active agent in related therapeutic agents (Khalid et al., 2014).
Antimicrobial and Antitumor Potential
A series of studies have synthesized various derivatives bearing piperidine moieties and evaluated their antimicrobial and antitumor activities. For example, aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and piperidine showed antimicrobial activity, hinting at the potential antimicrobial properties of similarly structured compounds (Nimavat et al., 2004). Additionally, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and showed antibacterial potentials, suggesting that derivatives of "2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide" could also possess significant antibacterial properties (Iqbal et al., 2017).
Synthetic Methodologies
Research on the synthesis of novel biologically active compounds, including those involving piperidine and thienyl groups, often employs innovative synthetic methodologies. For instance, the use of nano magnetite as a catalyst for the synthesis of naphthalene and acetamide derivatives under ultrasound irradiation offers an efficient and robust method that could potentially be applied to the synthesis of "2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide" and its derivatives, indicating the importance of advanced synthetic techniques in the development of new therapeutic agents (Mokhtary & Torabi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(22-19(20-13)23-8-4-5-9-23)27-12-17(24)21-15-11-14(25-2)6-7-16(15)26-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUMTLUNLRCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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